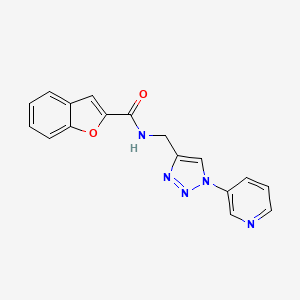![molecular formula C15H16ClN3O2S B2572914 4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 2094151-01-4](/img/structure/B2572914.png)
4-[(2-chloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(2-chloropyridin-3-yl)sulfonyl]morpholine” is an organic compound with a molecular weight of 262.72 . It is a highly polar compound with a low melting point. It has potential implications in various fields of research and industry, particularly in drug discovery and chemical biology.
Synthesis Analysis
The synthesis of “4-[(2-chloropyridin-3-yl)sulfonyl]morpholine” can be achieved from Morpholine and 2-Chloropyridine-3-sulfonyl chloride .Molecular Structure Analysis
The molecular formula of “4-[(2-chloropyridin-3-yl)sulfonyl]morpholine” is C9H11ClN2O3S . The Inchi Code is 1S/C9H11ClN2O3S/c10-9-8 (2-1-3-11-9)16 (13,14)12-4-6-15-7-5-12/h1-3H,4-7H2 .Physical And Chemical Properties Analysis
The compound “4-[(2-chloropyridin-3-yl)sulfonyl]morpholine” has a molecular weight of 262.72 . It is a highly polar compound with a low melting point. The storage temperature is 28°C .Mecanismo De Acción
While the specific mechanism of action for “4-[(2-chloropyridin-3-yl)sulfonyl]morpholine” is not mentioned, it is noted that it can be used as a tool for studying protein-protein interactions in biological systems and for developing biosensors for the detection of biomolecules.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-chloropyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-18-9-10-19(11-12-5-2-3-6-13(12)18)22(20,21)14-7-4-8-17-15(14)16/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFNLNTIDZTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=CC=CC=C21)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopentyl-2-(4-oxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2572839.png)
![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)


![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)


![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)